5-Pyridoxolactone

Description

Structure

3D Structure

Properties

IUPAC Name |

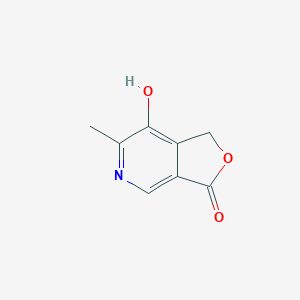

7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXBSPBIWBREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196511 | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4543-56-0 | |

| Record name | 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyracin-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyracin-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4543-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PYRIDOXIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6Q3JV3FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymatic Systems Governing 5 Pyridoxolactone Metabolism

Dehydrogenation Pathways in Microbial Vitamin B6 Degradation

Microorganisms have evolved distinct routes for the catabolism of vitamin B6. oup.com The formation of pyridoxolactones is a central step in these pathways, involving the dehydrogenation of vitamin B6 aldehydes. Two well-studied pathways exist in Pseudomonas and Arthrobacter species.

In the bacterium Pseudomonas MA-1, the degradation of vitamin B6, specifically pyridoxine (B80251), proceeds via a route known as Pathway I. oup.comresearchgate.net In this pathway, pyridoxine is first oxidized to pyridoxal (B1214274). tandfonline.com However, the subsequent dehydrogenation step, catalyzed by pyridoxal 4-dehydrogenase, acts on pyridoxal to form 4-pyridoxolactone (B1195392) , not 5-pyridoxolactone. nih.govnih.gov This distinction is critical, as Pseudomonas MA-1 metabolizes the 4-position of the pyridine (B92270) ring, leading to the isomeric 4-pyridoxolactone, which is then hydrolyzed by 4-pyridoxolactonase. nih.gov

The biosynthesis of this compound occurs in bacteria such as Arthrobacter Cr-7, which utilizes an alternative degradation route for vitamin B6, known as Pathway II. oup.com The initial step in this pathway involves the oxidation of pyridoxine at the 5'-position by the enzyme pyridoxine 5'-dehydrogenase, which produces isopyridoxal (B1221238). nih.govwikipedia.org This is followed by the action of isopyridoxal dehydrogenase, which catalyzes the oxidation of isopyridoxal to yield this compound. nih.govnih.govresearchgate.net This lactone is then further metabolized by 5-pyridoxolactonase. nih.gov

Formation from Pyridoxal in Pseudomonas MA-1

Isopyridoxal Dehydrogenase Activity and Product Formation

Isopyridoxal dehydrogenase is the key enzyme responsible for the conversion of isopyridoxal in the vitamin B6 degradation pathway of Arthrobacter Cr-7. nih.govenzyme-database.orgqmul.ac.uk This enzyme was purified to homogeneity from this organism, revealing its specific catalytic properties. nih.gov

The enzymatic oxidation of isopyridoxal is an NAD+-dependent process. nih.gov Isopyridoxal dehydrogenase utilizes NAD+ as a cofactor to catalyze the oxidation of the aldehyde group of isopyridoxal. enzyme-database.orgqmul.ac.uk The reaction involves the transfer of a hydride ion from the substrate to NAD+, resulting in the formation of NADH and the oxidized product. enzyme-database.org

Detailed kinetic studies have been performed on the isopyridoxal dehydrogenase purified from Arthrobacter Cr-7. The enzyme exhibits a high affinity for its substrates, isopyridoxal and NAD+. Research has determined its Michaelis constant (Kₘ), turnover number, and optimal pH for its catalytic activity. nih.govebi.ac.uk

Table 1: Kinetic Parameters of Isopyridoxal Dehydrogenase from Arthrobacter Cr-7

| Parameter | Value | Reference |

|---|---|---|

| Kₘ for Isopyridoxal | 40 µM | nih.govebi.ac.uk |

| Kₘ for NAD+ | 40 µM | nih.govebi.ac.uk |

| Turnover Number | 10 s⁻¹ per molecule | nih.govebi.ac.uk |

| Optimal pH | 8.0 - 8.6 | nih.govebi.ac.uk |

| Molecular Weight (Mr) | 242,000 | nih.govebi.ac.uk |

Data sourced from studies on the purified enzyme at 25°C.

A notable characteristic of the reaction catalyzed by isopyridoxal dehydrogenase from Arthrobacter Cr-7 is the formation of two distinct products from a single substrate. nih.gov The oxidation of isopyridoxal yields a mixture of both this compound and its corresponding hydrolyzed form, 5-pyridoxic acid. nih.govebi.ac.uk These two products are generated in a constant ratio throughout the reaction. nih.govebi.ac.uk This unusual dual-product formation can be explained by the chemical structure of isopyridoxal in solution or by the nature of a potential acyl-enzyme intermediate during the oxidation reaction. nih.gov The enzyme is classified under two EC numbers, EC 1.1.1.416 for this compound formation and EC 1.2.1.102 for 5-pyridoxate formation, reflecting this dual activity. enzyme-database.orgqmul.ac.ukexpasy.orgexpasy.org

Kinetic Parameters of Isopyridoxal Dehydrogenase

Comparative Biochemical Analysis of Bacterial Vitamin B6 Degradation Pathways

Bacteria have evolved distinct pathways for the degradation of vitamin B6. researchgate.netmdpi.com A comparative analysis of the pathways found in Pseudomonas MA-1 and Arthrobacter Cr-7 reveals significant differences in their enzymatic systems, particularly concerning the lactonase enzymes. alljournals.cnresearchgate.net

In Pseudomonas MA-1, pyridoxal is converted to 4-pyridoxic acid via the intermediate 4-pyridoxolactone, which is hydrolyzed by 4-pyridoxolactonase. alljournals.cnresearchgate.net In contrast, the pathway in Arthrobacter Cr-7 proceeds through isopyridoxal to 5-pyridoxic acid, with this compound as the intermediate hydrolyzed by 5-pyridoxolactonase. alljournals.cnresearchgate.net

The two lactonases, while both catalyzing the hydrolysis of a lactone ring, are biochemically distinct. 4-Pyridoxolactonase from Pseudomonas MA-1 is a smaller protein (Mr = 54,000) composed of two subunits (Mr = 28,600 each) and has a neutral pH optimum of 7.0. alljournals.cnresearchgate.net It exhibits a much lower K_m for its substrate (5.9 µM) and a higher V_max (35.2 µmol·min⁻¹·mg⁻¹) compared to its counterpart from Arthrobacter Cr-7. alljournals.cnresearchgate.net

Interestingly, just as 4-pyridoxolactone inhibits 5-pyridoxolactonase, this compound acts as a competitive inhibitor for 4-pyridoxolactonase, with a K_i of 48 µM. alljournals.cnresearchgate.netresearchgate.net Another key difference has been observed in 4-pyridoxolactonase from Mesorhizobium loti, which, unlike the enzymes from Pseudomonas and Arthrobacter, is a zinc-dependent metalloenzyme belonging to the β-lactamase superfamily. researchgate.net This highlights the diverse evolutionary strategies bacteria employ to metabolize vitamin B6.

Table 2: Comparative Properties of Bacterial Pyridoxolactonases

| Feature | 5-Pyridoxolactonase (Arthrobacter Cr-7) | 4-Pyridoxolactonase (Pseudomonas MA-1) |

|---|---|---|

| Substrate | This compound alljournals.cnresearchgate.net | 4-Pyridoxolactone alljournals.cnresearchgate.net |

| Product | 5-Pyridoxic Acid alljournals.cnresearchgate.net | 4-Pyridoxic Acid alljournals.cnresearchgate.net |

| Molecular Weight (Mr) | 65,200 alljournals.cnresearchgate.net | 54,000 alljournals.cnresearchgate.net |

| Subunit Structure | 2 x 32,800 alljournals.cnresearchgate.net | 2 x 28,600 alljournals.cnresearchgate.net |

| pH Optimum | 7.1 - 7.7 alljournals.cnresearchgate.net | 7.0 alljournals.cnresearchgate.net |

| K_m | 300 µM alljournals.cnresearchgate.net | 5.9 µM alljournals.cnresearchgate.net |

| V_max | 21.5 µmol·min⁻¹·mg⁻¹ alljournals.cnresearchgate.net | 35.2 µmol·min⁻¹·mg⁻¹ alljournals.cnresearchgate.net |

| Cofactor Requirement | None alljournals.cnresearchgate.net | None alljournals.cnresearchgate.net |

| Inhibition by Sulfhydryl Reagents | Yes alljournals.cnresearchgate.net | Yes alljournals.cnresearchgate.net |

| Competitive Inhibitor | 4-Pyridoxolactone (K_i = 52 µM) alljournals.cnresearchgate.netresearchgate.net | this compound (K_i = 48 µM) alljournals.cnresearchgate.netresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Pyridoxic Acid |

| 4-Pyridoxolactone |

| 5-Pyridoxic Acid |

| This compound |

| Isopyridoxal |

| Pyridoxal |

| Pyridoxine (Vitamin B6) |

Biological Functions and Mechanistic Elucidation of 5 Pyridoxolactone

Role as a Metabolic Intermediate in Organismal Systems

5-Pyridoxolactone is recognized as a product of the vitamin B6 degradation pathway. nih.govresearchgate.net While it is present in both insects and mammals, its specific functions have largely remained unknown. nih.gov It is classified as a primary metabolite, meaning it is essential for the metabolic or physiological processes of an organism, directly participating in its growth, development, or reproduction. hmdb.ca In some microorganisms, catabolic products of vitamin B6, including this compound, are utilized in various biochemical processes. researchgate.net Interestingly, this compound has also been detected in humans who have consumed high amounts of vitamin B6. researchgate.net

Antiviral Efficacy of this compound in Host-Pathogen Interactions

Recent research has highlighted the potent antiviral capabilities of this compound, particularly in the context of Bombyx mori nucleopolyhedrovirus (BmNPV) infection in silkworms. nih.govannualreviews.org

Upregulation during Viral Infection (e.g., Bombyx mori nucleopolyhedrovirus (BmNPV))

Studies on Bombyx mori (silkworm) cells (BmE cells) infected with BmNPV have revealed significant metabolic changes. nih.govnih.gov Using liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers identified numerous molecules that were differentially expressed at various time points post-infection. nih.govnih.gov Among these, this compound was one of several compounds that were continuously upregulated in BmE cells following BmNPV infection. nih.govnih.gov This sustained increase suggests a responsive role for the molecule during the viral challenge, indicating it is beneficial to the host's response against BmNPV infection. nih.gov

Dose-Dependent Inhibition of Viral Proliferation and DNA Levels

Further investigation into the upregulated metabolites showed that this compound strongly inhibits the proliferation of BmNPV. nih.govnih.gov When BmE cells were treated with this compound, a dose-dependent decrease in the number of infected cells and the level of BmNPV DNA was observed. nih.govnih.gov This indicates that the antiviral effect of this compound is directly related to its concentration. nih.gov

Table 1: Effect of this compound on BmNPV DNA Levels

| Concentration of this compound (μM) | Relative BmNPV DNA Level |

|---|---|

| 0 | High |

| 2.5 | Reduced |

| 5 | Significantly Reduced |

| 10 | Strongly Inhibited |

| 20 | Very Strongly Inhibited |

This table illustrates the dose-dependent inhibitory effect of this compound on BmNPV DNA replication as described in the literature. nih.govnih.gov

Impact on Viral Gene Expression (e.g., ie1, helicase, GP64, VP39)

The inhibitory action of this compound extends to the expression of key viral genes essential for the BmNPV life cycle. nih.govmdpi.com Research has demonstrated that treatment with this compound strongly inhibits the expression of several BmNPV genes, including ie1, helicase, GP64, and VP39. nih.govmdpi.com These genes are critical at different stages of viral infection: ie1 is a very early gene, helicase is an early-late gene, and GP64 and VP39 are essential in the late infection stage. nih.govmdpi.com The significant suppression of these genes from the early to late stages of infection highlights the comprehensive antiviral activity of this compound. nih.gov

Table 2: Impact of this compound on BmNPV Gene Expression

| BmNPV Gene | Stage of Infection | Effect of this compound Treatment |

|---|---|---|

| ie1 | Very Early | Strong Inhibition nih.govmdpi.com |

| helicase | Early-Late | Strong Inhibition nih.govmdpi.com |

| GP64 | Late | Strong Inhibition nih.govmdpi.com |

| VP39 | Late | Strong Inhibition nih.govmdpi.com |

This table summarizes the inhibitory effects of this compound on key BmNPV genes at different stages of the viral infection cycle.

Proposed Mechanisms of Antiviral Action, including Viral Entry Suppression

The observed inhibition of viral gene expression and proliferation has led to a proposed mechanism of action for this compound. nih.govnih.gov The strong inhibition of viral activity from the very early stages of infection suggests that this compound may suppress the entry of BmNPV into the host cells. nih.govnih.gov By potentially interfering with the initial stages of the virus-host interaction, this compound effectively curtails the establishment of a successful infection. nih.gov The inhibition of BmNPV proliferation from 3 to 72 hours post-infection further supports the crucial role of this compound in the early-infection stage. nih.gov

Contribution to Host Antiviral Immunity

The discovery and functional analysis of this compound as a robust antiviral molecule provide new insights into host antiviral immunity. nih.govnih.gov The upregulation of this metabolite during a viral infection and its subsequent ability to inhibit viral replication underscore its contribution to the host's defense mechanisms. nih.gov Further investigation into the pathways involving this compound could enhance our understanding of the intricate interplay between a host and a virus, potentially paving the way for novel antiviral strategies. nih.govannualreviews.org

Integration within Cellular Metabolic Networks during Infection

Recent metabolomic studies have begun to shed light on the role of this compound within the complex web of cellular metabolic pathways, particularly in the context of viral infections. Research on Bombyx mori (silkworm) cells infected with the Bombyx mori nucleopolyhedrovirus (BmNPV) has revealed significant shifts in the host's metabolic landscape. nih.govnih.gov In these studies, non-targeted metabolomics analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) identified hundreds of different molecules at various time points post-infection. nih.govnih.gov Among the most consistently and significantly altered metabolic areas were purine (B94841) metabolism, aminoacyl-tRNA biosynthesis, and ABC transporter pathways. nih.govmdpi.com

A key finding of this research was the continuous upregulation of this compound in the host cells following BmNPV infection. nih.govnih.gov This observation, coupled with the simultaneous enrichment of specific metabolic pathways, suggests that this compound is an integral part of the host's metabolic response to viral invasion. The sections below detail the specific relationships and interplay observed during this infectious process.

During BmNPV infection of silkworm BmE cells, purine metabolism was identified as one of the most significantly enriched metabolic pathways at nearly all stages of infection. nih.gov Purines are fundamental molecules essential for the synthesis of DNA and RNA, cellular energy currency (ATP and GTP), and signaling molecules. mdpi.com Viruses, being obligate intracellular parasites, heavily rely on the host cell's purine pool to replicate their own genetic material.

Metabolomic analysis revealed that alongside this compound, other metabolites related to purine metabolism, such as 2-hydroxyadenine, were also continuously upregulated post-infection. nih.govnih.gov This coordinated upregulation points towards a complex relationship between the vitamin B6 degradation pathway, from which this compound is derived, and the host's purine metabolism in response to the viral demand. nih.gov While a direct mechanistic link is still under investigation, the data suggest that the host cell may modulate these interconnected pathways as part of its antiviral response or that the virus manipulates them to its own advantage. nih.gov Further research is needed to fully elucidate the intricate relationship between this compound and purine metabolism during viral infection. nih.gov

Table 1: Key Metabolic Pathways and Metabolites Upregulated During BmNPV Infection

| Category | Name | Observation | Reference |

|---|---|---|---|

| Metabolic Pathway | Purine Metabolism | Significantly enriched at almost all infection stages. | nih.gov |

| Metabolic Pathway | Aminoacyl-tRNA Biosynthesis | Significantly enriched pathway post-infection. | nih.govnih.gov |

| Metabolic Pathway | ABC Transporters | Significantly enriched at almost all infection stages. | nih.govdntb.gov.ua |

| Metabolite | This compound | Continuously upregulated post BmNPV infection. | nih.govnih.gov |

| Metabolite | 2-hydroxyadenine | Continuously upregulated post BmNPV infection. | nih.govnih.gov |

| Metabolite | Glycerophosphocholine (GPC) | Continuously upregulated post BmNPV infection. | nih.govnih.gov |

| Metabolite | gamma-Glutamylcysteine (γ-Glu-Cys) | Continuously upregulated post BmNPV infection. | nih.govnih.gov |

| Metabolite | Hydroxytolbutamide | Continuously upregulated post BmNPV infection. | nih.gov |

Aminoacyl-tRNA biosynthesis, the process of attaching amino acids to their corresponding transfer RNAs (tRNAs), is a critical step in protein synthesis. nih.gov This pathway was also found to be significantly enriched in BmE cells throughout BmNPV infection. nih.govnih.gov Viral replication places an enormous demand on the host cell's translational machinery to produce viral proteins.

The concurrent upregulation of this compound and the enrichment of the aminoacyl-tRNA biosynthesis pathway suggest a functional interplay. nih.gov This connection has been noted in other antiviral response studies in silkworms, indicating its importance in host defense mechanisms. nih.gov The host may ramp up certain metabolic activities to counteract the viral takeover of protein synthesis, or alternatively, the observed changes could reflect the cell's attempt to cope with the stress of massive viral protein production. The sustained increase in this compound levels during this process points to its potential role in modulating the host's metabolic and translational response to the infection. nih.gov

ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that transport a wide array of substrates across cellular membranes, including nutrients, lipids, and toxins. caister.comlibretexts.org In microorganisms, they are crucial for nutrient uptake and the extrusion of harmful substances. libretexts.org Metabolomic analysis of BmNPV-infected cells showed that the ABC transporter pathway was significantly enriched at almost all time points post-infection. nih.gov

This finding is consistent with other proteomic and transcriptomic studies of BmNPV infection. nih.gov The simultaneous and continuous upregulation of this compound suggests a potential connection to the activities of these transporters during the host's response to the virus. nih.gov It is plausible that this compound or its related metabolites are involved with ABC transporters in an effort to defend the cell, possibly by facilitating the transport of antiviral compounds or by extruding viral components or host-derived molecules that the virus might exploit.

Interplay with Aminoacyl-tRNA Biosynthesis

Potential Roles in Cellular Defense and Oxidative Stress Responses

A significant finding from the research on BmNPV infection is the direct antiviral function of this compound. nih.govnih.gov When BmE cells were treated with this compound, the proliferation of the BmNPV virus was strongly inhibited in a dose-dependent manner. nih.govnih.gov This was evidenced by a decrease in the number of infected cells and a reduction in the level of viral DNA. nih.gov

Further investigation revealed that this compound significantly inhibited the expression of key BmNPV genes essential for viral replication and propagation, including ie1, helicase, GP64, and VP39. nih.govresearchgate.net This inhibitory action suggests that this compound plays a role in the early stages of infection, potentially by suppressing the entry of the virus into the host cell. nih.govnih.gov

Table 2: Effect of this compound on BmNPV Gene Expression

| Viral Gene | Gene Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| ie1 | Immediate-early gene, transcriptional regulator | Strong inhibition of expression | nih.gov |

| helicase | Unwinds viral DNA for replication | Strong inhibition of expression | nih.gov |

| gp64 | Major envelope glycoprotein, essential for budding | Strong inhibition of expression | nih.gov |

| vp39 | Major capsid protein | Strong inhibition of expression | nih.gov |

While not directly demonstrated for this compound, viral infections are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. scielo.brwikipedia.org Cells respond to oxidative stress by activating defense mechanisms, including the production of antioxidant molecules. scielo.brfrontiersin.org In the BmNPV infection study, gamma-glutamylcysteine, a direct precursor to the major cellular antioxidant glutathione, was also found to be continuously upregulated. nih.govnih.gov This suggests the activation of an oxidative stress response. The antiviral activity of this compound may be a component of this broader cellular defense strategy, helping the host to combat the pathogen-induced stress and inhibit viral proliferation. nih.gov

Advanced Analytical Methodologies for 5 Pyridoxolactone Quantification and Characterization

Mass Spectrometry-Based Metabolomics for Identification and Differential Analysis

Mass spectrometry (MS) has become an indispensable tool in the field of metabolomics, enabling the comprehensive analysis of small molecules like 5-pyridoxolactone within complex biological samples. nih.govnih.govdntb.gov.uaresearchgate.net This technology's high sensitivity and specificity allow for both the identification and the differential analysis of metabolites, providing insights into metabolic changes associated with various physiological or pathological states. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for the identification and quantification of this compound. nih.govnih.govdntb.gov.uaresearchgate.net In a notable study, LC-MS/MS was employed to analyze the metabolome of BmE cells infected with Bombyx mori nucleopolyhedrovirus (BmNPV). nih.govnih.gov This analysis successfully identified numerous differential metabolites at various time points post-infection, including this compound. nih.govnih.govdntb.gov.ua

The chromatographic separation is often achieved using a C18 column, with a gradient elution of mobile phases. nih.gov For instance, a system might use a mobile phase A consisting of 10 mM tributylamine (B1682462) and 15 mM acetic acid in a water:methanol mixture, and a mobile phase B of pure methanol. nih.gov The mass spectrometer is typically operated in positive ionization mode, with specific parameters for capillary temperature and spray voltage to ensure optimal detection. nih.gov High-resolution mass spectrometers, such as the Q-Exactive Orbitrap, are utilized to acquire accurate mass data, which is essential for confident metabolite identification. nih.gov

A study on germinated maize utilized an LC-MS/MS-based non-targeted metabolomics approach to identify a total of 2130 metabolites, with this compound being one of the compounds that was down-regulated after pulsed light treatment. mdpi.com

Non-Targeted and Targeted Metabolomics Approaches

Both non-targeted and targeted metabolomics approaches are valuable in studying this compound.

Non-targeted metabolomics provides a comprehensive, global snapshot of all measurable metabolites in a sample, including those that are unknown. metabolon.com This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding broad metabolic responses. nih.govnih.govmetabolon.com In the context of this compound, non-targeted analysis of BmNPV-infected silkworm cells revealed significant changes in various metabolic pathways, including purine (B94841) metabolism and aminoacyl-tRNA biosynthesis, and identified this compound as a key upregulated compound. nih.govnih.gov Data processing for non-targeted metabolomics involves sophisticated software to extract and align features, followed by database searches (e.g., HMDB, Metlin, KEGG) for metabolite identification based on accurate mass-to-charge ratios (m/z). nih.gov

Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of known metabolites. metabolon.com This approach offers higher sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis testing and validating findings from non-targeted studies. metabolon.com While the provided search results primarily highlight non-targeted approaches for the discovery of this compound's role, targeted methods would be subsequently employed for its precise quantification in further investigations.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of vitamin B6 compounds and their metabolites, including this compound. tandfonline.comfoodandnutritionresearch.netrsc.orgresearchgate.netd-nb.inforesearchgate.netscispace.comnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net HPLC methods offer robust and reliable separation and quantification, often enhanced by enzymatic conversion and sensitive detection methods. tandfonline.comfoodandnutritionresearch.netrsc.orgresearchgate.netd-nb.inforesearchgate.netscispace.comnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net

Cation-Exchange HPLC for Separation

Cation-exchange chromatography is a specific type of HPLC that separates molecules based on their net positive charge. bio-rad.comchromtech.comharvardapparatus.com This technique utilizes a stationary phase with negatively charged functional groups that reversibly bind positively charged analytes. bio-rad.comchromtech.comharvardapparatus.com The separation is then achieved by altering the ionic strength or pH of the mobile phase to elute the bound molecules. bio-rad.com The Human Metabolome Database (HMDB) lists cation-exchange HPLC as a method for the determination of 5-pyridoxic acid and 5-pyridoxic acid lactone.

Enzymatic Conversion Strategies for Enhanced Detection and Quantification

A significant strategy to enhance the detection and quantification of vitamin B6 compounds involves their enzymatic conversion to a highly fluorescent derivative, 4-pyridoxolactone (B1195392). tandfonline.comfoodandnutritionresearch.netrsc.orgresearchgate.netresearchgate.netnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net This approach allows for the indirect but highly sensitive measurement of various B6 vitamers. tandfonline.comfoodandnutritionresearch.netrsc.orgresearchgate.netresearchgate.netnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net

Different enzymes are used to specifically convert each vitamer into 4-pyridoxolactone. For example:

Pyridoxal (B1214274) is converted by pyridoxal 4-dehydrogenase. researchgate.netnih.gov

Pyridoxine (B80251) is converted via a coupled reaction involving pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase. researchgate.netnih.gov

Pyridoxamine is converted using pyridoxamine-pyruvate aminotransferase and pyridoxal 4-dehydrogenase. researchgate.netnih.gov

The phosphorylated forms (PLP, PMP, PNP) are first dephosphorylated using alkaline phosphatase before their conversion. rsc.orgresearchgate.net

This all-enzymatic HPLC method has been successfully applied to determine the content of seven different vitamin B6 compounds in various food samples. tandfonline.comfoodandnutritionresearch.net

Fluorescence Detection Methods

Fluorescence detection is a highly sensitive method used in conjunction with HPLC for the quantification of pyridoxolactone. tandfonline.comfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netfoodandnutritionresearch.netresearchgate.net 4-Pyridoxolactone, the product of the enzymatic conversion of vitamin B6 vitamers, is a highly fluorescent compound, which makes this detection method particularly effective. tandfonline.comfoodandnutritionresearch.netresearchgate.netfoodandnutritionresearch.netfoodandnutritionresearch.net

The fluorescence of 4-pyridoxolactone is typically measured at an emission wavelength of 430 nm after excitation at 360 nm. tandfonline.com This method provides the high sensitivity required for detecting the low concentrations of these compounds often found in biological and food samples. tandfonline.comresearchgate.net

Development and Validation of Quantitative Assays in Biological Matrices

The accurate quantification of this compound and related vitamin B6 metabolites in complex biological matrices, such as plasma, urine, and cell extracts, is fundamental to understanding its physiological and pathological roles. The development of robust analytical methods, predominantly based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), is essential for this purpose. researchgate.netnih.gov These methods require rigorous validation to ensure their reliability, accuracy, and precision. nih.gov

Bioanalytical method validation involves the assessment of several key parameters, including selectivity, sensitivity (limit of detection and quantification), accuracy, precision, and the stability of the analyte within the biological matrix. nih.gov For vitamin B6 vitamers, sample preparation is a critical step. It often involves protein precipitation using agents like trichloroacetic acid to release matrix-bound analytes, followed by derivatization to enhance detection sensitivity. mdpi.com

A variety of analytical techniques have been developed for the broader family of B6 vitamers, which serve as a template for this compound assays. A two-dimensional liquid chromatography method with UV detection (2D-LC-UV) has been successfully applied for the simultaneous detection of pyridoxal 5'-phosphate (PLP), 4-pyridoxic acid (PA), and pyridoxal (PL) in animal plasma. mdpi.com This method demonstrated good selectivity and sensitivity, with detection limits in the nanomolar range. mdpi.com More commonly, LC-MS/MS methods are employed due to their high sensitivity and specificity, allowing for the quantification of multiple B6 vitamers simultaneously in matrices like cerebrospinal fluid and food. researchgate.netresearchgate.net These methods often use stable isotope-labeled internal standards to ensure high accuracy. researchgate.net

The validation process for such an assay in a plasma matrix would typically yield results similar to those outlined in the table below, which details the performance characteristics for the quantification of related vitamin B6 compounds.

Table 1: Performance Characteristics of a Validated 2D-LC-UV Method for Vitamin B6 Metabolite Quantification in Plasma This table is representative of validation data for related B6 vitamers, illustrating the parameters assessed for methods applicable to this compound.

| Analyte | Linearity Range (nmol/L) | Correlation Coefficient (R²) | LOD (nmol/L) | LOQ (nmol/L) | Intra-day Precision (CV%) | Accuracy (%) | Recovery (%) |

|---|---|---|---|---|---|---|---|

| Pyridoxal 5'-Phosphate (PLP) | 0.2–400 | >0.99 | 0.1 | 0.2 | <12.6 | -7.61 to 15.38 | 90.0 to 113.9 |

| 4-Pyridoxic Acid (PA) | 0.4–400 | >0.99 | 0.2 | 0.4 | <12.6 | -7.61 to 15.38 | 90.0 to 113.9 |

| Pyridoxal (PL) | 20–400 | >0.99 | 4 | 20 | <12.6 | -7.61 to 15.38 | 90.0 to 113.9 |

Data adapted from a study on the quantitative determination of PLP, PA, and PL in animal plasma. mdpi.com LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.

Computational Approaches for Biomarker Discovery and Metabolic Pathway Analysis

Computational systems biology provides powerful tools for integrating 'omics' data to understand the complex roles of metabolites like this compound. gavinpublishers.com These approaches are critical for identifying its position in metabolic networks, discovering its potential as a biomarker, and generating new, testable hypotheses about its function. gavinpublishers.commdpi.com

Metabolic pathway analysis has firmly placed this compound within the Vitamin B6 metabolism pathway (KEGG pathway ko00750). genome.jp It is recognized as a degradation product in this pathway. nih.gov Research using non-targeted metabolomics in the BmE cell line of the silkworm, Bombyx mori, identified this compound as a metabolite that was continuously upregulated following infection with the Bombyx mori nucleopolyhedrovirus (BmNPV). researchgate.netnih.gov

In this study, pathway analysis was performed on the differential metabolites identified at various time points post-infection. The analysis revealed that several key metabolic pathways were significantly affected, suggesting a broad metabolic response to the viral infection where this compound plays a role. nih.gov

Table 2: Enriched Metabolic Pathways Identified via Computational Analysis Post-BmNPV Infection This table summarizes the key metabolic pathways found to be significantly altered alongside the upregulation of this compound, based on KEGG pathway analysis.

| Enriched Metabolic Pathway | Associated Metabolites/Significance | Time Points of Significance (hours post-infection) |

|---|---|---|

| Purine Metabolism | Continuously affected pathway. nih.gov Includes upregulation of metabolites like 2-hydroxyadenine. researchgate.net | 3, 6, 12, 24, 48, 72 |

| Aminoacyl-tRNA Biosynthesis | Significantly changed pathway, previously linked to antiviral mechanisms in the silkworm. nih.gov | 3, 6, 12, 24, 48, 72 |

| ABC Transporters | Significantly affected at almost all infection stages. nih.gov Identified in multiple proteome and transcriptome studies. nih.gov | 3, 6, 12, 24, 48, 72 |

| Vitamin B6 Metabolism | This compound is a product of this degradation pathway. nih.gov | 3, 6, 12, 24, 48, 72 |

Source: Data compiled from Hua et al., 2021. researchgate.netnih.gov

Beyond pathway mapping, computational modeling is increasingly used for biomarker discovery. mdpi.com Machine learning algorithms and mechanistic models, such as physiologically based pharmacokinetic (PBPK) models, can analyze large datasets to identify patterns and associations relevant to disease or physiological states. mdpi.comnih.gov For instance, a PBPK model was developed for pyridoxic acid, a related B6 metabolite, to establish it as an endogenous biomarker for renal transporter activity. nih.gov A similar computational framework could be applied to this compound to evaluate its potential as a biomarker in various contexts, integrating data from quantitative assays to build and validate predictive models of its behavior and clinical relevance. mdpi.com

Future Directions and Unexplored Research Avenues for 5 Pyridoxolactone

The compound 5-Pyridoxolactone, a metabolite in the vitamin B6 degradation pathway, has emerged from relative obscurity to become a molecule of significant interest in various biological contexts. nih.gov While initial research has unveiled its potential antiviral properties, the full scope of its functions and interactions within biological systems remains largely uncharted territory. nih.gov This article explores the future directions and unexplored research avenues for this compound, highlighting key areas where further investigation is poised to yield significant scientific insights.

Q & A

Q. Assays :

- qPCR : Quantify viral DNA using primers for ie1 or vp39 (Figure 6A–D) .

- Fluorescence microscopy : Track GFP-tagged BmNPV to visualize infection spread (Figure 5B) .

Controls : Include untreated infected cells and non-infected cells treated with lactone.

- Statistical rigor : Use Student’s t-test (p < 0.05) for triplicate experiments and report mean ± SD .

Q. How to address contradictions in this compound’s efficacy across different cell lines or viral strains?

- Approach :

Variable isolation : Test lactone against BmNPV variants (e.g., knockout mutants) to identify resistance mechanisms.

Multi-omics integration : Combine transcriptomics (viral gene expression) and metabolomics (host vitamin B6 pathways) to map interaction networks .

Cross-validation : Replicate studies in alternative insect cell lines (e.g., Sf9) and compare IC50 values.

- Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments .

Q. What multi-omics strategies are optimal for studying this compound’s mode of action?

- Protocol :

Transcriptomics : RNA-seq of infected cells treated with lactone to identify dysregulated host pathways (e.g., redox balance).

Proteomics : SILAC labeling to quantify viral protein synthesis inhibition (e.g., gp64).

Metabolomics : LC-MS profiling to track vitamin B6 derivatives and lactone stability.

- Data integration : Use tools like STRING for pathway enrichment and Cytoscape for network visualization. Reference multi-omics frameworks from recent BmNPV studies .

Q. How to ensure reproducibility when quantifying this compound’s antiviral effects?

- Guidelines :

Standardize protocols : Detail cell culture conditions (e.g., serum concentration, passage number) and viral stock preparation.

Reagent validation : Confirm lactone purity via NMR or HPLC and avoid repeated freeze-thaw cycles .

Data transparency : Publish raw qPCR Ct values and microscopy images as supplementary files, adhering to journal requirements .

Methodological Notes

- Contradiction management : If lactone shows reduced efficacy in new models, re-evaluate experimental variables (e.g., cell permeability, lactone stability at 37°C) using dose-recovery assays .

- Ethical compliance : For in vivo studies, follow institutional guidelines for insect handling and virological containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.